Norethindrone acetate
Description
Properties
IUPAC Name |
(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Water Recrystallization
Patent WO2014162230A1 details a purification process involving a binary solvent system of ethanol and water. This compound is stirred in the solvent mixture at 10–70°C for 30 minutes to 10 hours, with optimal conditions at 30–35°C for 1–2 hours using a 1:4 ethanol-to-water ratio (v/v). This method achieves a purity exceeding 99% through controlled crystallization, followed by filtration and vacuum drying. For example, a 50 g batch of norethindrone processed in toluene and acetic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP), yielded 31 g of wet product after column chromatography and n-heptane washing.
Dichloromethane–n-Heptane Crystallization
The same patent describes an alternative purification using dichloromethane and n-heptane. The crude product is dissolved in dichloromethane, followed by incremental n-heptane addition to induce crystallization. Cooling to 0–5°C facilitates precipitate formation, yielding a second crop of 8.5 g with comparable purity. This method emphasizes solvent polarity manipulation to isolate high-purity crystals.
Table 1: Purification Method Comparison
Four-Step Synthesis from 19-Nor-4-Androstenedione
Patent CN111875656A outlines a scalable synthesis route comprising protection, ethynylation, hydrolysis, and esterification (Figure 1).
Protection Reaction
19-Nor-4-androstenedione is treated with orthoformic acid triester (e.g., trimethyl orthoformate) in methanol, ethanol, or pyrrolidine at 20–60°C, catalyzed by p-toluenesulfonic acid. This step protects the 3-keto group, forming a ketal intermediate (yield: 85–92%).
Ethynylation
The ketal intermediate undergoes acetylene addition in acetone or tetrahydrofuran using potassium tert-butoxide (0.5–5 eq) at 0–50°C. This introduces the 17α-ethynyl group, critical for progestogenic activity, with a yield of 88–94%.
Hydrolysis
The ethynylated product is hydrolyzed with hydrochloric acid (5–30% w/w) in acetone at 0–50°C, restoring the 3-keto group. Neutralization with sodium bicarbonate yields the norethindrone precursor (yield: 90–96%).
Esterification
Norethindrone is acetylated using acetic anhydride or acetyl chloride in dichloromethane, catalyzed by DMAP (0.01–1 eq) at 0–50°C. The patent reports a 91.6% yield and 99.3% HPLC purity after column chromatography and recrystallization.
Table 2: Four-Step Synthesis Performance
| Step | Conditions | Catalyst/Reagent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Protection | 20–60°C, methanol | p-Toluenesulfonic acid | 85–92% | – |
| Ethynylation | 0–50°C, acetone | Potassium tert-butoxide | 88–94% | – |
| Hydrolysis | 0–50°C, HCl | – | 90–96% | – |
| Esterification | 0–50°C, dichloromethane | DMAP, acetic anhydride | 91.6% | 99.3% |
Critical Analysis of Methodologies
Solvent and Temperature Optimization
Both methods prioritize solvent polarity and temperature control to maximize crystallinity. The ethanol-water system offers environmental advantages over dichloromethane but requires tighter temperature regulation. Conversely, the four-step synthesis uses diverse solvents (e.g., acetone, dichloromethane), necessitating rigorous waste management.
Catalytic Efficiency
DMAP emerges as a versatile catalyst, enhancing acetylation efficiency in both methods. Its use in esterification reduces reaction times from hours to minutes compared to traditional acid catalysts.
Chemical Reactions Analysis
Types of Reactions
Norethindrone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, acetylated, or alkylated products .
Scientific Research Applications
Therapeutic Applications
- Contraception :
-
Management of Endometriosis :
- The compound is FDA-approved for treating endometriosis. It alleviates pain associated with the condition by suppressing the growth of endometrial tissue through its progestogenic effects . Clinical studies have shown significant improvement in symptoms and quality of life for patients undergoing treatment with this compound.
- Secondary Amenorrhea :
- Abnormal Uterine Bleeding :
- Hormone Replacement Therapy :
Pharmacokinetics and Clinical Efficacy
The pharmacokinetics of this compound reveal a rapid absorption profile with peak plasma concentrations typically reached within 1-2 hours post-administration. The drug has a half-life of approximately 8-10 hours, allowing for flexible dosing schedules.
Efficacy Studies
- A systematic review highlighted that transdermal administration of 17β-estradiol combined with this compound positively impacts cardiovascular risk factors such as fibrinogen and lipid profiles .
- In a multicenter study assessing various doses of this compound added to continuous estradiol therapy, significant symptomatic improvements were noted without adverse effects on the endometrium .
Case Studies
- Endometriosis Treatment :
- Postmenopausal Symptoms :
Mechanism of Action
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The molecular targets include various enzymes and transcription factors that mediate these effects .
Comparison with Similar Compounds
Chemical Structure and Classification
Progestins are categorized based on their structural origins:
- Estranes (19-nortestosterone derivatives): Norethindrone, NETA, ethynodiol diacetate.
- Gonanes (testosterone derivatives): Levonorgestrel (LNG), desogestrel, norgestimate.
- Pregnanes (progesterone derivatives): Medroxyprogesterone acetate (MPA), chlormadinone acetate.
Key Structural Differences :
| Compound | Structural Class | Key Substituents |
|---|---|---|
| Norethindrone acetate | Estrane | 17α-ethynyl, 3-ketone, 17β-acetate |
| Levonorgestrel (LNG) | Gonane | 13β-ethyl, 17α-ethynyl |
| Medroxyprogesterone acetate (MPA) | Pregnane | 6α-methyl, 17α-acetate |
NETA shares structural similarities with LNG but lacks the 13β-ethyl group, reducing its androgenic potency compared to gonanes .
Androgenic and Anti-Androgenic Activity
Progestins vary in their androgenic effects, influencing side effects such as acne, lipid metabolism, and HDL suppression:
| Progestin | Androgenic Potency (Rank) | Anti-Androgenic Activity |
|---|---|---|
| Norgestrel | High | None |
| Levonorgestrel (LNG) | High | None |
| This compound | Moderate | None |
| Desogestrel | Low | None |
| Dienogest | Low | High |
NETA exhibits lower androgenic activity than LNG and norgestrel but higher than third-generation progestins (e.g., desogestrel) . Unlike dienogest or drospirenone, NETA lacks intrinsic anti-androgenic properties, necessitating combination with estrogen for acne mitigation in contraceptives .
Clinical Efficacy in Specific Indications
Endometriosis Management :
- NETA Alone: In a study of 71 endometriosis patients, 68% experienced breakthrough bleeding with NETA monotherapy (5 mg/day) .
- NETA + GnRH Agonist : Combining NETA (2.5 mg/day) with leuprolide acetate reduced breakthrough bleeding to 20%, comparable to GnRH agonist alone (14%) .
- Dienogest: Approved for endometriosis, dienogest demonstrates superior suppression of lesion growth with fewer androgenic side effects compared to NETA .
Bone Mineral Density (BMD) :
In a 2-year randomized trial, NETA (1 mg) combined with ethinyl estradiol (5–10 µg) increased BMD by 4.8% (vs. baseline, P < 0.001), outperforming unopposed estrogen .
Contraceptive Efficacy :
- NETA + Ethinyl Estradiol : LO Loestrin FE (NETA 1 mg/EE 10 µg) is FDA-approved with a 99% efficacy rate .
- Norgestimate + Ethinyl Estradiol: Triphasic norgestimate/EE showed comparable cycle control but better HDL preservation vs. monophasic NETA/EE .
Hypersensitivity :
NETA, like other 19-nortestosterone derivatives, is associated with rare progesterone hypersensitivity reactions, including dermatitis flares .
Breast Cancer Risk :
NETA stimulates MCF-7 breast cancer cell growth (maximal at 10⁻⁷ M) by downregulating TGF-β2/β3 mRNA, a mechanism absent in MPA or R5020 . This estrogenic activity raises concerns about long-term cancer risk.
Lipid Metabolism :
- HDL Suppression : NETA’s moderate androgenic activity reduces HDL levels, mitigated by co-administered estrogen .
Pharmacokinetic Profile
| Parameter | This compound | Levonorgestrel | Medroxyprogesterone Acetate |
|---|---|---|---|
| Bioavailability | High (oral) | High (oral/implant) | Low (oral), high (injection) |
| Half-life | 8–10 hours | 15–20 hours | 24–48 hours |
| Metabolism | Deacetylation to norethindrone | Hepatic hydroxylation | Ester hydrolysis to MPA |
NETA’s rapid conversion to norethindrone ensures quick onset but requires daily dosing, contrasting with LNG’s longer half-life .
Q & A
Q. What validated chromatographic methods are recommended for analyzing norethindrone acetate purity and impurities?
The United States Pharmacopeia (USP) recommends reverse-phase HPLC with a mobile phase of acetonitrile and water (55:45) for purity analysis. System suitability criteria include a resolution ≥2.0 between norethindrone and related impurities (e.g., 6-Keto-norethindrone acetate) and a relative standard deviation (RSD) ≤5.0% for reproducibility . Quantification of impurities like 6-Dehydro-norethindrone acetate requires calibration against reference standards, with acceptance thresholds ≤2.5% for individual impurities and ≤4.0% for total impurities .
Q. How can researchers address solubility challenges in preclinical studies of this compound?
Due to its low aqueous solubility, methods such as co-solvency (e.g., using ethanol-water mixtures) or solid-liquid equilibrium calculations are employed. Higuchi et al. (1979) demonstrated enhanced dissolution rates using organic solvents like acetonitrile, followed by extrapolation to aqueous systems via partition coefficient estimation . Excess solid phase and validated analytical techniques (e.g., LC-MS) ensure accurate solubility measurements .
Q. What pharmacokinetic parameters are critical for designing in vivo studies?
Key parameters include:
- Cmax : ~26.19 ng/mL (plasma) at tmax ~1.83 hours post-oral administration.
- AUC(0-inf) : ~166.90 ng·h/mL.
- Half-life : ~8.51 hours . Bioanalytical validation must account for rapid deacetylation to norethindrone, requiring specificity for both parent and metabolite quantification .
Advanced Research Questions
Q. How can discrepancies in impurity limits across pharmacopeial standards be resolved?
Cross-validation using orthogonal methods (e.g., HPLC-UV vs. LC-MS/MS) is essential when pharmacopeias report conflicting impurity thresholds (e.g., 1.0% vs. 2.5% for 6-Keto-norethindrone acetate) . Structural elucidation via NMR or high-resolution mass spectrometry (HRMS) clarifies whether impurities are process-related or degradation products. For example, 6-bHydroxy-norethindrone acetate may arise from oxidation, necessitating stability studies under ICH guidelines .
Q. What experimental models address this compound’s hydrolysis in placental or fetal tissues?
In vitro models using term placental homogenates or microsomal fractions (from 8-week gestation) can replicate hydrolysis to norethindrone. Betz & Warren (1963) identified esterase activity as the primary driver, with kinetic parameters (Km, Vmax) quantified via LC-UV . Researchers should validate enzyme sources using inhibitors (e.g., phenylmethylsulfonyl fluoride for serine esterases) to confirm metabolic pathways .
Q. How should clinical trials design account for add-back therapy in endometriosis studies?
Stratify cohorts based on hormonal status (e.g., premenopausal vs. postmenopausal) and use validated endpoints (e.g., revised American Society for Reproductive Medicine scores). The HERS trial (1998) highlights the need for placebo-controlled arms and monitoring of thromboembolic risks, given this compound’s Repr. 1A hazard classification . Pharmacodynamic interactions with add-back agents (e.g., leuprolide) require dose-ranging studies to balance efficacy and hypoestrogenic side effects .
Q. What methodologies resolve contradictions in hepatotoxicity data from preclinical vs. clinical studies?
Combine histopathology (e.g., liver biopsies for cholestasis) with serum biomarkers (ALT, AST, bilirubin) in animal models. Pelzmann (1973) used bile duct-cannulated rats to differentiate hepatic vs. intestinal absorption effects, revealing bile-dependent accumulation of metabolites . For clinical data, apply causality assessment tools (e.g., RUCAM scale) to distinguish drug-induced liver injury from confounding factors .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
